molecular formula C16H13F4N5O2 B10936766 N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10936766
M. Wt: 383.30 g/mol
InChI Key: CMZAGVDZQCHUBY-UHFFFAOYSA-N
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Description

N~2~-[2-METHYL-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a phenyl group substituted with a tetrafluoropropoxy group. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-METHYL-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrimidine ring. The phenyl group with the tetrafluoropropoxy substituent is then attached through a series of substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-METHYL-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the phenyl ring.

Scientific Research Applications

N~2~-[2-METHYL-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-[2-METHYL-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and fluorinated phenyl derivatives. Examples include:

  • 1,2,4-Triazolo[4,3-a]quinoxaline derivatives
  • 1,2,4-Triazolo[3,4-b]pyridines

Uniqueness

The uniqueness of N2-[2-METHYL-4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of the tetrafluoropropoxy group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H13F4N5O2

Molecular Weight

383.30 g/mol

IUPAC Name

N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H13F4N5O2/c1-9-7-10(27-8-16(19,20)14(17)18)3-4-11(9)22-13(26)12-23-15-21-5-2-6-25(15)24-12/h2-7,14H,8H2,1H3,(H,22,26)

InChI Key

CMZAGVDZQCHUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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